Lipophilicity (LogP) Differentiation: Ethyl Ester vs. Methyl Ester vs. Free Acid
The calculated LogP of ethyl 4-(4-aminophenyl)-4-oxobutanoate (2.376) exceeds that of its methyl ester analog (predicted LogP ~1.8–2.0) and the free acid 4-(4-aminophenyl)-4-oxobutanoic acid (LogP 1.898) [1][2]. This difference of approximately 0.5 LogP units translates to a roughly threefold higher predicted partitioning into octanol, a standard surrogate for membrane-like environments [3]. The nitro-substituted comparator, ethyl 4-(4-nitrophenyl)-4-oxobutanoate, has an even higher LogP of 2.644, underscoring the tunable lipophilicity within this scaffold [4].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.376 |
| Comparator Or Baseline | Methyl ester analog: LogP ~1.9 (estimated); Free acid (CAS 6945-94-4): LogP = 1.898; Nitro analog (CAS 15118-70-4): LogP = 2.644 |
| Quantified Difference | ΔLogP ≈ +0.48 vs. free acid; ΔLogP ≈ +0.4–0.5 vs. methyl ester; ΔLogP ≈ –0.27 vs. nitro analog |
| Conditions | Calculated LogP values from authoritative chemical databases (yybyy.com, chem960.com); consistent with standard computational prediction methods for small organic molecules |
Why This Matters
A 0.5-unit LogP increment predicts a measurable difference in passive membrane permeability and organic-solvent extractability, directly affecting the choice of ester for cell-based assay protocols, liquid-liquid extraction workflows, and prodrug design strategies.
- [1] yybyy.com Chemical Platform. Ethyl 4-(4-aminophenyl)-4-oxobutanoate — LogP: 2.376, PSA: 69.39. CAS 6335-44-0. View Source
- [2] chem960.com. 4-(4-Aminophenyl)-4-oxobutanoic acid — LogP: 1.89750. CAS 6945-94-4. View Source
- [3] Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. Standard LogP–permeability correlation framework. View Source
- [4] chem960.com. Ethyl 4-(4-nitrophenyl)-4-oxobutanoate — LogP: 2.64400. CAS 15118-70-4. View Source
